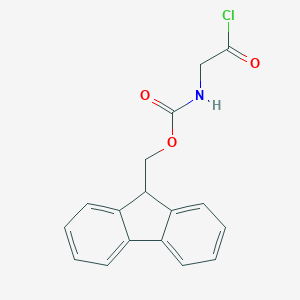
Fmoc-Gly-Cl
Übersicht
Beschreibung
Fmoc-Gly-Cl, also known as Fluorenylmethyloxycarbonyl chloride, is a chloroformate ester . It is used to introduce the fluorenylmethyloxycarbonyl protecting group as the Fmoc carbamate .
Synthesis Analysis
Fmoc-based peptide synthesis is a common method for peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . An efficient multigram synthesis of alkynyl amino acid Fmoc-l-homopropargylglycine-OH is also described .Molecular Structure Analysis
The molecular structure of Fmoc-Gly-Cl can be analyzed using various techniques such as SEM and AFM .Chemical Reactions Analysis
The hydrolysis reaction of Fmoc-Cl has been studied . The physico-chemical characterization of the biomaterial was achieved by Fourier-transform infrared spectroscopy (FT-IR), HPLC with diode array detector (DAD), and scanning electron microscopy (SEM) .Physical And Chemical Properties Analysis
The physical and chemical properties of Fmoc-Gly-Cl can be found on various databases . Because the fluorenyl group is highly fluorescent, certain UV-inactive compounds may be reacted to give the Fmoc derivatives, suitable for analysis by reversed phase HPLC .Wissenschaftliche Forschungsanwendungen
Hydrogel Formation
Fmoc-Gly-Cl can be used to create peptide-based hydrogels (PHGs), which are biocompatible materials suitable for biological, biomedical, and biotechnological applications . These hydrogels can be used as drug delivery systems and diagnostic tools for imaging .
Biomedical Applications
Self-supporting hydrogels based on Fmoc-derivatized cationic hexapeptides have potential biomedical applications . For instance, Fmoc-K3 hydrogel, which is the more rigid one, acts as potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication .
Antibody-Drug Conjugates (ADCs)
Fmoc-Gly-Gly-OH, a derivative of Fmoc-Gly-Cl, is a lysosomally cleavable linker used in the construction of antibody-drug conjugates (ADCs) . ADCs are a class of therapeutics that deliver cytotoxic drugs to specific cells, such as cancer cells, via antibodies.
pH-Controlled Gelation
An additional fluorenylmethoxycarbonyl (Fmoc) moiety in di-Fmoc-functionalized L-lysine induces pH-controlled ambidextrous gelation . This property can be used to create gels that respond to changes in pH, which could have applications in drug delivery and other areas.
Tissue Engineering
Fmoc-FF, a derivative of Fmoc-Gly-Cl, has been suggested as a promising, tunable, and versatile scaffold for tissue engineering . It forms a hydrogel with remarkable mechanical rigidity, which can support cell adhesion .
Saccharide Coupling
Fmoc-glycine, another derivative of Fmoc-Gly-Cl, can be used for the coupling of saccharide β-glycosylamines. This process is useful for the fractionation of oligosaccharides and the formation of neoglycoconjugates .
Wirkmechanismus
Target of Action
The primary target of Fmoc-Gly-Cl, also known as fluorenylmethyloxycarbonyl chloride, is the amine group of amino acids and peptides . The Fmoc group serves as a protecting group for the amine, preventing it from reacting with other substances during peptide synthesis .
Mode of Action
Fmoc-Gly-Cl interacts with its targets through a process known as Fmoc protection . In this process, the Fmoc group is introduced by reacting the amine with Fmoc-Cl . This reaction results in the formation of a carbamate , effectively protecting the amine group .
Biochemical Pathways
Instead, it facilitates the synthesis of peptides , including ones of significant size and complexity . The Fmoc group can be removed by base, typically piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Pharmacokinetics
The fmoc group is rapidly removed by base, and this deprotection is a crucial step in solid-phase peptide synthesis .
Result of Action
The primary result of Fmoc-Gly-Cl’s action is the protection of the amine group during peptide synthesis . This protection allows for the successful synthesis of peptides without unwanted side reactions . After the peptide synthesis is complete, the Fmoc group can be removed, leaving the desired peptide product .
Action Environment
The action of Fmoc-Gly-Cl is influenced by several environmental factors. For instance, the reaction with the amine group is typically carried out in an organic solvent . The removal of the Fmoc group, on the other hand, requires a basic environment . The choice of solvent and the pH of the environment can significantly influence the efficiency of the Fmoc protection and deprotection processes .
Safety and Hazards
Zukünftige Richtungen
The future directions of Fmoc-Gly-Cl research could involve the development of a 2- (2-ethynylphenyl)-2- (5-methylfuran-2-yl)-ethoxycarbonyl (Epoc) group . This group was transformed into an Fmoc-like structure with gold (III)-catalyzed fluorene formation and was removable under Fmoc-like mild basic conditions post-transformation even though it was originally stable under strongly basic conditions .
Eigenschaften
IUPAC Name |
9H-fluoren-9-ylmethyl N-(2-chloro-2-oxoethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO3/c18-16(20)9-19-17(21)22-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,9-10H2,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFWFBOCOXPEKBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90471922 | |
| Record name | Fmoc-Gly-Cl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90471922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Gly-Cl | |
CAS RN |
103321-49-9 | |
| Record name | Fmoc-Gly-Cl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90471922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fmoc-Gly-Cl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




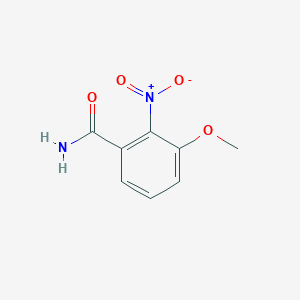
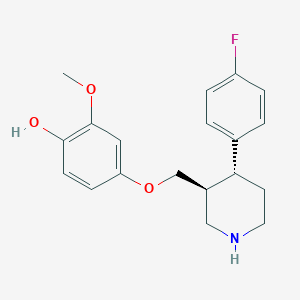

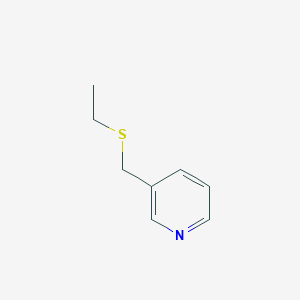
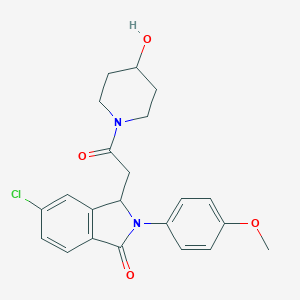
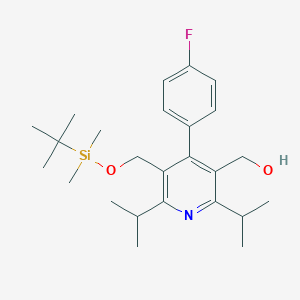
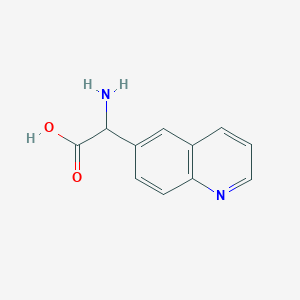



![2-[(4-Methylpiperazin-1-yl)methyl]aniline](/img/structure/B19190.png)

